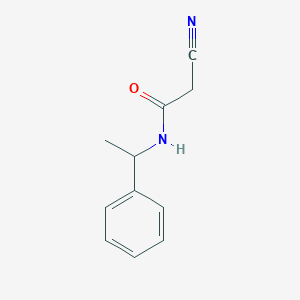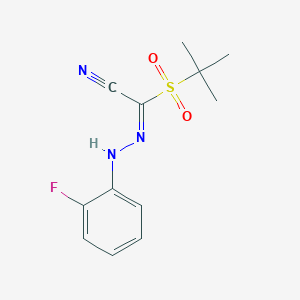
(1E)-1-tert-butylsulfonyl-N-(2-fluoroanilino)methanimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions required for these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Fluorination Chemistry and Synthesis
The development and application of fluorinating agents are significant due to the unique properties fluorinated compounds offer in drug discovery and material science. For instance, Umemoto et al. (2010) reported on the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a crystalline solid with high stability and superior utility as a deoxofluorinating agent compared to existing reagents. This compound facilitates a variety of fluorination reactions, including the high-yield conversion of alcohols, aldehydes, and ketones to their corresponding fluorinated derivatives, showcasing the compound's diverse fluorination capabilities and its potential use in both academic and industrial settings (Umemoto, Singh, Xu, & Saito, 2010).
Material Science and Polymer Chemistry
In the realm of material science, Shaplov et al. (2011) synthesized novel ionic monomers with highly delocalized anions and electrochemically stable mobile cations. These monomers were used to create new anionic "polymeric ionic liquids" (PILs), demonstrating significantly increased ionic conductivity. This advancement in polymer chemistry highlights the potential of these materials in developing high-performance electrolytes for energy storage and conversion devices (Shaplov, Vlasov, Armand, Lozinskaya, Ponkratov, Malyshkina, Vidal, Okatova, Pavlov, Wandrey, Godovikov, & Vygodskii, 2011).
Advanced Organic Synthesis
Zhu et al. (2010) introduced 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone as an efficient fluoromethylidene synthon for synthesizing monofluoroalkenes via the Julia-Kocienski olefination reaction. This methodology allows for the synthesis of a wide range of fluorinated alkenes, indicating the versatility of this reagent in constructing fluorine-containing molecules, which are of great interest due to their pharmacological properties (Zhu, Ni, Zhao, & Hu, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1E)-1-tert-butylsulfonyl-N-(2-fluoroanilino)methanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-7-5-4-6-9(10)13/h4-7,15H,1-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHDFEMKHOPYKR-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=CC=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=CC=C1F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-tert-butylsulfonyl-N-(2-fluoroanilino)methanimidoyl cyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

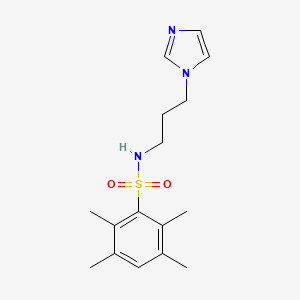
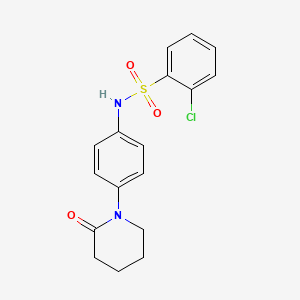
![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)
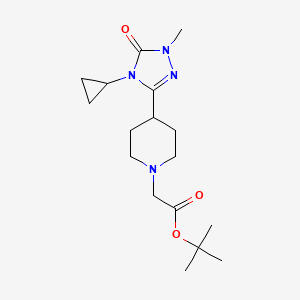
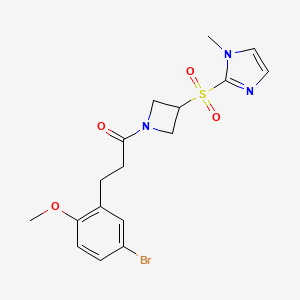

![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)
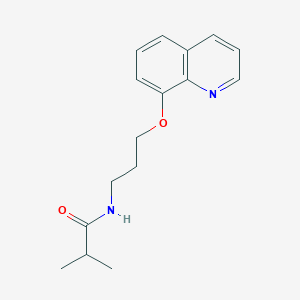
![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)

![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)

